4-(2-Thienyl)Benzoyl Chloride

Vue d'ensemble

Description

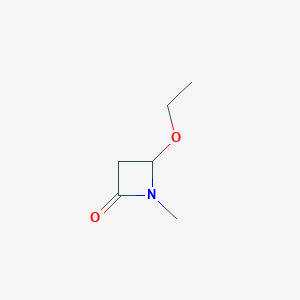

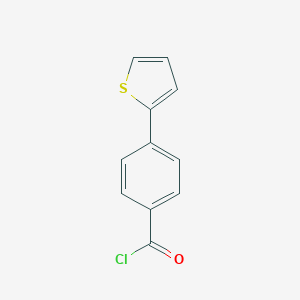

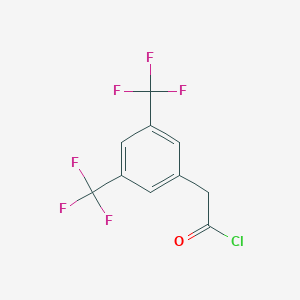

4-(2-Thienyl)Benzoyl Chloride is a useful research compound. Its molecular formula is C11H7ClOS and its molecular weight is 222.69 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Modification Applications

Synthesis of Cellulose Benzoates : 4-Substituted benzoyl chlorides, including 4-toluoyl chloride, 4-chlorobenzoyl chloride, and 4-nitrobenzoyl chloride, have been utilized in the homogeneous acylation of cellulose with benzoyl chlorides in ionic liquids, leading to cellulose benzoates with various degrees of substitution. This process facilitates the synthesis of regioselectively substituted mixed cellulose esters under mild conditions, showcasing the versatility of substituted benzoyl chlorides in cellulose modification (Zhang et al., 2009).

Synthesis of 2-(2′-Thienyl)Benzothiazole : The condensation of ortho-aminothiophenol with 2-thenoyl chloride in 1-methyl-2-pyrrolidone has been employed to synthesize 2-(2′-thienyl)benzothiazole, demonstrating the application of thienyl benzoyl chlorides in the synthesis of heterocyclic compounds. The electrophilic and radical substitution reactions of 2-(2′-thienyl)benzothiazole have been explored, highlighting the reactivity of such compounds in various chemical transformations (Aleksandrov & El’chaninov, 2010).

Iridium-Catalyzed Decarbonylation Reactions : Benzoyl chlorides have been used in iridium-catalyzed reactions with internal alkynes to produce substituted naphthalenes and anthracenes through decarbonylation. This method highlights the role of benzoyl chlorides in facilitating the synthesis of polycyclic aromatic hydrocarbons, offering a versatile approach to the construction of complex aromatic structures (Yasukawa et al., 2002).

Liquid-Crystalline Properties of Benzoyl Chlorides : A study on 4-(4′-alkyloxyphenylazo)benzoyl chlorides revealed their liquid-crystalline properties and fast switching times for cis-trans isomerization, positioning these compounds as potential materials for optical switching. This research underscores the functional versatility of benzoyl chlorides beyond their traditional use as intermediates, highlighting their potential in materials science (Jaworska et al., 2017).

Antimicrobial Applications

Thiazolidinedione Derivatives : Benzoyl chloride-substituted 2,4-thiazolidinedione derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Some derivatives showed promising MIC values, indicating the potential of benzoyl chloride derivatives in the development of new antimicrobial agents (Parekh, Juddhawala, & Rawal, 2013).

Modification of Ethylene Acrylic Acid Film : Benzoyl chloride has been incorporated into ethylene acrylic acid polymer matrices to impart antimicrobial properties. The modified films exhibited inhibitory effects against fungal growth, demonstrating the utility of benzoyl chloride in enhancing the antimicrobial features of polymer films (Matche, Kulkarni, & Raj, 2006).

Safety and Hazards

When handling 4-(2-Thienyl)Benzoyl Chloride, it’s recommended to wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Do not breathe dust, fume, gas, mist, vapors, or spray. Contaminated work clothing should not be allowed out of the workplace. Keep away from heat, sparks, open flames, and hot surfaces .

Mécanisme D'action

Target of Action

Compounds with a thiazole ring, such as 4-(2-thienyl)benzoyl chloride, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.

Result of Action

Thiazole derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

The chemical properties of thiazole derivatives, including their solubility in various solvents, may influence their action in different environments .

Analyse Biochimique

Biochemical Properties

In biochemical reactions, 4-(2-Thienyl)Benzoyl Chloride may interact with various enzymes, proteins, and other biomolecules. For instance, it has been found that thiazole derivatives can interact with target proteins in XenoAptamers, a type of DNA fragments containing additional letters (unnatural bases) that bind specifically to their target proteins . The interaction of this compound with these proteins could potentially influence the biochemical reactions in which these proteins are involved.

Cellular Effects

Thiazole derivatives, to which this compound belongs, have been reported to exhibit a range of pharmacological effects, including antimicrobial and antitumor activities . These effects suggest that this compound could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that benzylic halides, which are structurally similar to this compound, typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that this compound might exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Thiazole derivatives are known to be involved in various metabolic pathways

Propriétés

IUPAC Name |

4-thiophen-2-ylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClOS/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIBCNCKODGBTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379993 | |

| Record name | 4-(2-Thienyl)Benzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181132-70-7 | |

| Record name | 4-(2-Thienyl)Benzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 181132-70-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol](/img/structure/B62471.png)

![(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B62475.png)